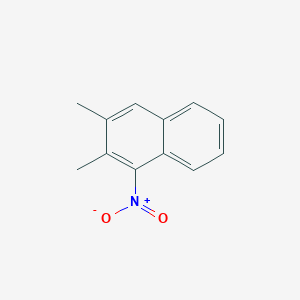

2,3-Dimethyl-1-nitronaphthalene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dimethyl-1-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJFJHPDGUZFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294286 | |

| Record name | 2,3-dimethyl-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24055-46-7 | |

| Record name | NSC95714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethyl-1-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2,3-Dimethyl-1-nitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dimethyl-1-nitronaphthalene, a derivative of naphthalene. Due to the limited availability of direct experimental data for this specific compound, this guide furnishes a representative experimental protocol for its synthesis via the nitration of 2,3-dimethylnaphthalene, drawing upon established methodologies for similar compounds. Furthermore, this document outlines the expected characterization techniques and a plausible metabolic pathway, providing a foundational resource for researchers interested in this and related nitroaromatic compounds.

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of compounds that have garnered significant interest due to their potential applications in chemical synthesis and their presence as environmental constituents. This compound, a member of this class, is synthesized through the electrophilic nitration of 2,3-dimethylnaphthalene. Understanding the synthesis and properties of this compound is crucial for its potential use as a chemical intermediate and for assessing its toxicological profile. Nitro-PAHs are known to be genotoxic, with their biological activity often mediated by metabolic activation.[1][2][3]

Synthesis of this compound

The primary route for the synthesis of this compound is the direct nitration of 2,3-dimethylnaphthalene. The reaction involves the introduction of a nitro group (-NO₂) onto the naphthalene ring system. The regioselectivity of the nitration is influenced by the directing effects of the methyl groups and the reaction conditions.

Experimental Protocol: Representative Nitration of 2,3-Dimethylnaphthalene

The following protocol is a representative procedure adapted from the nitration of similar substituted naphthalenes and should be optimized for specific laboratory conditions.

Materials:

-

2,3-Dimethylnaphthalene

-

Acetic anhydride

-

Nitric acid (d=1.42)

-

Ice

-

Water

-

Dichloromethane

-

Sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylnaphthalene (1.0 g) in acetic anhydride (10 mL).

-

Cool the mixture in an ice bath to below 10°C.

-

Slowly add nitric acid (1 mL, d=1.42) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into a beaker containing ice water (50 mL).

-

Collect the precipitated product by filtration and wash with cold water.

-

Dissolve the crude product in dichloromethane, wash with water, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to isolate the this compound isomer.

Logical Workflow for Synthesis and Purification:

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Characterization of this compound

As of the compilation of this guide, specific, publicly available experimental characterization data for this compound is limited. The following sections outline the standard analytical techniques that would be employed for its characterization.

Quantitative Data Summary

The following table presents a summary of expected and known physical properties of the starting material and related compounds. The data for this compound is predicted and should be confirmed experimentally.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | 103-105 |

| 1-Nitronaphthalene | C₁₀H₇NO₂ | 173.17 | 56-58 |

| This compound | C₁₂H₁₁NO₂ | 201.22 | Not Reported |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the nitro group is expected to be significantly downfield.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) and C-H stretching and bending vibrations for the aromatic ring and methyl groups.

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (201.22 g/mol ).

Potential Biological Signaling Pathway: A Hypothetical Metabolic Activation

Nitrated polycyclic aromatic hydrocarbons are often metabolized by cytochrome P450 (CYP) enzymes in the liver and other tissues.[1][4] This metabolic activation can lead to the formation of reactive intermediates that can interact with cellular macromolecules, such as DNA, potentially leading to genotoxicity.[1][2] Based on the known metabolism of naphthalene and other nitroarenes, a hypothetical metabolic pathway for this compound is proposed below.

Hypothetical Metabolic Pathway of this compound:

Caption: A diagram illustrating a hypothetical metabolic pathway for this compound, involving Phase I and Phase II metabolism and potential for DNA adduct formation.

Conclusion

References

- 1. The genotoxicity of unsubstituted and nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genotoxic activity of environmentally important polycyclic aromatic hydrocarbons and their nitro derivatives in the wing spot test of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrated polycyclic aromatic hydrocarbons: potent bacterial mutagens and stimulators of DNA repair synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physicochemical Properties of 2,3-Dimethyl-1-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2,3-Dimethyl-1-nitronaphthalene. Due to the limited availability of data for this specific compound, information from closely related analogs, primarily 2-Methyl-1-nitronaphthalene, is included for comparative purposes and to infer potential characteristics. This document also outlines general experimental protocols for the synthesis and characterization of nitronaphthalene compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its related analog, 2-Methyl-1-nitronaphthalene.

| Property | Value (this compound) | Value (2-Methyl-1-nitronaphthalene) |

| Molecular Formula | C₁₂H₁₁NO₂ | C₁₁H₉NO₂[1] |

| Molecular Weight | 201.22 g/mol | 187.19 g/mol [1][2] |

| Appearance | Yellow solid (inferred) | Yellow to ochre crystalline powder[1][2][3][4] |

| Melting Point | Not available | 79-82 °C[1][3][4] |

| Boiling Point | Not available | 185-186 °C at 18 mmHg[1][3][4] |

| Solubility | Insoluble in water (inferred)[2] | Insoluble in water[2][4] |

| CAS Number | Not available | 881-03-8[1][2][3][4] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of nitronaphthalene compounds. These are generalized protocols that can be adapted for this compound.

A common method for the synthesis of nitronaphthalenes is through the electrophilic aromatic substitution (EAS) reaction of the parent naphthalene with a nitrating agent.[5]

Materials:

-

2,3-Dimethylnaphthalene

-

Nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Water ice

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a reactor equipped with a magnetic stirrer and a dropping funnel, a mixture of dichloromethane, nitric acid, and concentrated sulfuric acid is prepared and cooled.[5]

-

A solution of 2,3-dimethylnaphthalene dissolved in dichloromethane is added dropwise to the cooled acid mixture.[5]

-

The reaction mixture is stirred for a specified period (e.g., 4 hours) to allow for the nitration to proceed.[5]

-

Upon completion, the reaction is quenched by the addition of water ice.[5]

-

The organic layer is separated, washed multiple times with water, and dried over sodium sulfate.[5]

-

The solvent is removed under vacuum, and the resulting residue is purified, typically by column chromatography, to isolate the this compound product.[5]

Standard analytical techniques are employed to determine the physicochemical properties of the synthesized compound.

-

Melting Point: The melting point can be determined using a standard melting point apparatus. The purified crystalline solid is placed in a capillary tube and heated slowly, and the temperature range over which the solid melts is recorded.

-

Boiling Point: For compounds that are stable at elevated temperatures, the boiling point can be determined by distillation at a specific pressure.[1][3]

-

Solubility: The solubility of the compound in various solvents (e.g., water, ethanol, diethyl ether) is determined by adding a small amount of the solid to a known volume of the solvent and observing its dissolution.[6][7]

Spectroscopic methods are crucial for the structural elucidation and confirmation of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the structure and the position of the nitro and methyl groups on the naphthalene ring.[8][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the aromatic C-H and C=C bonds would be expected in the IR spectrum.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can further aid in structural confirmation.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: A flowchart of the synthesis and characterization process.

References

- 1. 881-03-8 CAS MSDS (2-METHYL-1-NITRONAPHTHALENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-METHYL-1-NITRONAPHTHALENE | 881-03-8 [amp.chemicalbook.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Buy 2-Nitronaphthalene | 581-89-5 [smolecule.com]

- 7. 1-Nitronaphthalene 99 86-57-7 [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-NITRONAPHTHALENE(581-89-5) 1H NMR [m.chemicalbook.com]

Spectroscopic Analysis of 2,3-Dimethyl-1-nitronaphthalene: A Technical Guide

Introduction

2,3-Dimethyl-1-nitronaphthalene is an aromatic nitro compound of interest in various fields of chemical research. Spectroscopic analysis is crucial for its unambiguous identification and structural elucidation. This technical guide provides a summary of available spectroscopic data for the analogous compound 2-Methyl-1-nitronaphthalene and predicts the spectral features of this compound. It also outlines general experimental protocols for acquiring such data.

Spectroscopic Data of Analogue: 2-Methyl-1-nitronaphthalene

The following tables summarize the available spectroscopic data for 2-Methyl-1-nitronaphthalene.

Table 1: ¹H NMR Spectroscopic Data of 2-Methyl-1-nitronaphthalene[1]

| Chemical Shift (ppm) | Assignment |

| 7.85 | Aromatic H |

| 7.80 | Aromatic H |

| 7.68 | Aromatic H |

| 7.64 | Aromatic H |

| 7.48 | Aromatic H |

| 7.30 | Aromatic H |

| 2.463 | -CH₃ |

-

Solvent: CDCl₃

-

Frequency: 90 MHz

Table 2: IR Spectroscopic Data of 2-Methyl-1-nitronaphthalene[2]

| Spectral Code | Technique |

| IR : KBr disc | Potassium Bromide disc |

Note: Specific peak assignments are not provided in the source.

Table 3: Mass Spectrometry Data of 2-Methyl-1-nitronaphthalene[3][4]

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 187 | High | Molecular Ion [M]⁺ |

| 141 | High | [M-NO₂]⁺ |

| 115 | Highest | [M-NO₂-C₂H₂]⁺ |

| 129 | Medium | [M-NO-H₂O]⁺ |

| 128 | Medium | [M-NO-OH]⁺ |

-

Ionization Method: Electron Ionization (EI)

Predicted Spectroscopic Data for this compound

Based on the structure of this compound and the data from its analogue, the following spectral characteristics are predicted:

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show:

-

Two singlets for the two methyl groups (-CH₃): These would likely appear in the region of 2.4-2.6 ppm. Due to their different electronic environments (one ortho to the nitro group, one meta), they might have slightly different chemical shifts.

-

Aromatic protons: The signals for the six aromatic protons would appear in the range of 7.3-8.0 ppm. The specific splitting patterns (doublets, triplets, or multiplets) will depend on the coupling between adjacent protons on the naphthalene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, unless there is accidental peak overlap. Key predicted signals include:

-

Two signals for the methyl carbons: In the aliphatic region, likely between 15-25 ppm.

-

Ten signals for the aromatic carbons: In the region of 120-150 ppm. The carbon atom attached to the nitro group (C1) would be significantly deshielded and appear at the lower end of this range.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aliphatic C-H stretching (from methyl groups): Just below 3000 cm⁻¹.

-

Asymmetric and symmetric N-O stretching of the nitro group: Strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

Aromatic C=C stretching: In the region of 1600-1450 cm⁻¹.

-

C-N stretching: Around 850 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum, likely obtained via electron ionization (EI), is predicted to show:

-

A molecular ion peak [M]⁺: At m/z = 201, corresponding to the molecular weight of C₁₂H₁₁NO₂.

-

A prominent fragment ion peak at m/z = 155: Resulting from the loss of a nitro group ([M-NO₂]⁺).

-

Other fragment ions: Resulting from further fragmentation of the naphthalene ring system.

Experimental Protocols

The following are general methodologies for obtaining spectroscopic data for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy[7][8]

-

Sample Preparation (KBr Pellet Technique): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is usually recorded first and automatically subtracted.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)[9][10][11][12]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: The sample molecules are ionized, commonly using a high-energy electron beam (Electron Ionization - EI). This process often causes the molecules to fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic identification of an organic compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

In-depth Technical Guide on the Crystal Structure Analysis of a Nitronaphthalene Derivative

Note to the reader: Information regarding the crystal structure analysis of 2,3-Dimethyl-1-nitronaphthalene is not available in the searched scientific literature. This guide therefore presents a detailed analysis of a closely related compound, 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene , to provide a representative technical overview for researchers, scientists, and drug development professionals.

Crystal Structure Analysis of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene

This technical guide details the synthesis, crystallization, and crystal structure determination of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene. The data and methodologies are compiled to facilitate understanding and further research in the field of naphthalene derivatives.

Data Presentation

The crystallographic data for 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene, with the chemical formula C₁₅H₁₇NO₂, are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical formula | C₁₅H₁₇NO₂ |

| Formula weight | 243.30 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/m |

| Unit cell dimensions | a = 9.7637 (7) Åb = 12.6508 (9) Åc = 11.6162 (8) Åβ = 113.897 (2)° |

| Volume | 1311.82 (16) ų |

| Z | 4 |

| Density (calculated) | 1.230 Mg/m³ |

| Absorption coefficient | 0.08 mm⁻¹ |

| F(000) | 520 |

| Crystal size | 0.45 x 0.35 x 0.30 mm |

| Theta range for data collection | 1.7 to 27.5 ° |

| Index ranges | -12<=h<=12, -16<=k<=16, -15<=l<=15 |

| Reflections collected | 21437 |

| Independent reflections | 2686 [R(int) = 0.027] |

| Completeness to theta = 25.242° | 100.0 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 0.746 and 0.652 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2686 / 0 / 167 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I>2sigma(I)] | R1 = 0.047, wR2 = 0.147 |

| R indices (all data) | R1 = 0.058, wR2 = 0.153 |

| Extinction coefficient | n/a |

| Largest diff. peak and hole | 0.22 and -0.17 e.Å⁻³ |

Experimental Protocols

Synthesis of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene [1][2]

The synthesis of the title compound was achieved through the nitration of 2-isopropyl-4,7-dimethylnaphthalene, which was previously synthesized from a mixture of α- and β-himachalene.[2]

-

Reaction Setup : A 250 ml reactor equipped with a magnetic stirrer and a dropping funnel was charged with 60 ml of dichloromethane, 3 ml of nitric acid, and 5 ml of concentrated sulfuric acid.

-

Addition of Reactant : The mixture was cooled, and a solution of 6 g (30 mmol) of 2-isopropyl-4,7-dimethylnaphthalene in 30 ml of dichloromethane was added dropwise.

-

Reaction : The reaction mixture was stirred for 4 hours.

-

Quenching and Extraction : The reaction was quenched with 50 ml of ice water and extracted with dichloromethane.

-

Washing and Drying : The combined organic layers were washed five times with 40 ml of water, dried over sodium sulfate, and concentrated under vacuum.

-

Purification : The residue was purified by chromatography on a silica gel column using a hexane-ethyl acetate (98/2) mixture as the eluent, yielding the title compound (5 g, 66% yield).

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a cyclohexane solution, which yielded yellow blocks.[2]

X-ray Data Collection and Structure Refinement [1][3]

-

Data Collection : X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[3]

-

Cell Refinement and Data Reduction : The unit cell refinement and data reduction were performed using the SAINT software.

-

Structure Solution and Refinement : The crystal structure was solved using SHELXS2014 and refined by full-matrix least-squares on F² using SHELXL2014.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

-

Software : Molecular graphics were generated using ORTEP-3 for Windows and Mercury. The publication material was prepared using publCIF.[1]

Structural Commentary

The molecular structure of 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene reveals that all non-H atoms, except for the methyl groups of the isopropyl unit and the oxygen atoms of the nitro group, lie on a crystallographic mirror plane.[1][2] The dihedral angle between the naphthalene plane and the nitro group is 90°.[1][2] In the crystal, molecules are linked by π–π interactions with a centroid–centroid separation of 3.6591 (4) Å, forming stacks along the b-axis.[1][2]

Mandatory Visualization

Caption: Workflow for the synthesis and crystal structure analysis.

Caption: Logical flow from synthesis to structural insights.

References

An In-depth Technical Guide to 2,3-Dimethyl-1-nitronaphthalene: Current Scientific Landscape

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available scientific and technical information regarding the chemical compound 2,3-Dimethyl-1-nitronaphthalene. Following a comprehensive search of chemical databases and scientific literature, this document outlines the known properties and the context of this specific molecule.

Core Chemical Identifiers: An Elusive Target

A foundational element for any in-depth chemical analysis is the establishment of its unique identifiers, primarily the CAS (Chemical Abstracts Service) number and its definitive molecular formula. In the case of this compound, a thorough investigation reveals a notable absence of a specific, registered CAS number for this particular isomer.

While the molecular formula can be deduced from its name as C₁₂H₁₁NO₂ , the lack of a dedicated CAS number strongly indicates that this compound is not a commonly synthesized, isolated, or commercially available compound. This scarcity of a primary identifier significantly hampers the retrieval of detailed experimental and technical data.

For reference, the parent compound, 2,3-Dimethylnaphthalene, is well-documented:

| Compound | CAS Number | Molecular Formula |

| 2,3-Dimethylnaphthalene | 581-40-8 | C₁₂H₁₂ |

Synthesis and Reactivity: A Theoretical Perspective

The formation of this compound is theoretically plausible through the electrophilic nitration of 2,3-dimethylnaphthalene. Scientific literature confirms that the nitration of 2,3-dimethylnaphthalene does occur, with "1-nitro-2,3-dimethylnaphthalene" being identified as an intermediate in the synthesis of dinitro-derivatives.

The logical pathway for its synthesis would involve the reaction of 2,3-dimethylnaphthalene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The directing effects of the two methyl groups on the naphthalene ring would influence the position of the incoming nitro group.

Caption: Proposed synthesis of this compound.

Biological and Pharmacological Significance: An Extrapolation

Given the absence of specific studies on this compound, its biological and pharmacological properties can only be inferred by examining related compounds.

Nitroaromatic compounds, as a class, are known to have a wide range of biological activities and are components of some pharmaceutical agents. Their activity is often linked to their metabolism, which can involve the reduction of the nitro group to form reactive intermediates.

Studies on related compounds, such as 1-nitronaphthalene, indicate potential toxicity, including mutagenic and cytotoxic effects.[1] The metabolism of these compounds is a key area of research for understanding their biological impact.

It is plausible that this compound could be a substrate for metabolic enzymes, potentially leading to the formation of reactive species that could interact with cellular macromolecules. However, without direct experimental evidence, this remains speculative.

Caption: Postulated metabolic pathway and biological effects.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals interested in this area, the following steps would be necessary to advance the understanding of this compound:

-

Definitive Synthesis and Isolation: Development of a robust and reproducible synthetic protocol to obtain pure this compound.

-

Structural Characterization: Unambiguous confirmation of its structure using modern analytical techniques such as NMR spectroscopy and mass spectrometry.

-

CAS Registry: Submission of the characterized compound to the Chemical Abstracts Service for the assignment of a unique CAS number.

-

Biological Evaluation: Once the pure compound is available, in-depth studies can be undertaken to assess its biological activity, metabolic fate, and toxicological profile.

Without these foundational steps, any discussion of the in-depth technical aspects, experimental protocols, and signaling pathways related to this compound remains speculative. This guide, therefore, serves to highlight the current knowledge gap and to provide a roadmap for future research into this specific nitroaromatic compound.

References

An In-depth Technical Guide to the Solubility of 2,3-Dimethyl-1-nitronaphthalene and Related Compounds in Organic Solvents

Disclaimer: A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for 2,3-Dimethyl-1-nitronaphthalene. This guide provides available solubility information for structurally analogous nitronaphthalene compounds to offer insights into expected solubility characteristics. Furthermore, it details the standardized experimental protocols necessary for determining the solubility of the target compound, providing a framework for researchers to generate this data.

Introduction

This compound is an aromatic nitro compound of interest in various fields of chemical research and development. Understanding its solubility in different organic solvents is critical for its synthesis, purification, formulation, and application. Solubility data dictates solvent selection for crystallization, reaction media, and analytical procedures like chromatography. This document summarizes the available solubility data for closely related compounds and presents a detailed methodology for the experimental determination of solubility.

Solubility of Structurally Related Nitronaphthalenes

While data for this compound is unavailable, the solubility of 1-nitronaphthalene, 1,5-dinitronaphthalene, and 1,8-dinitronaphthalene has been investigated. This information can serve as a valuable proxy for estimating the behavior of the target compound. Generally, nitronaphthalenes are characterized by poor aqueous solubility but exhibit solubility in various organic solvents.

Commercial suppliers and chemical databases provide qualitative solubility information for 1-nitronaphthalene, a compound differing from the target by the absence of two methyl groups. This data offers a baseline for solvent class selection.

| Solvent Class | Solubility Description | Reference(s) |

| Water | Insoluble | [1][2] |

| Alcohols | Soluble | [1] |

| Ethers (e.g., Diethyl Ether) | Freely Soluble | [1][2] |

| Halogenated Hydrocarbons (e.g., Chloroform) | Freely Soluble | [2] |

| Other Organics (e.g., Carbon Disulfide) | Freely Soluble | [1][2] |

Studies on dinitronaphthalenes reveal the impact of solvent properties on solubility. The following tables summarize the observed solubility order in various organic solvents, which is useful for understanding the influence of solvent polarity and functionality.

Table 2: Solubility Order of 1,5-Dinitronaphthalene in Organic Solvents [3] Data from experiments conducted between 273.15 K and 313.15 K.

| Rank | Solvent |

| 1 (Highest Solubility) | Trichloromethane |

| 2 | Toluene |

| 3 | Ethyl Acetate, Acetone (similar solubility) |

| 4 | Ethylbenzene |

| 5 | Acetonitrile |

| 6 | 1-Propanol |

| 7 (Lowest Solubility) | Ethanol |

Table 3: Solubility Order of 1,8-Dinitronaphthalene in Organic Solvents [4] Data from experiments conducted between 273.15 K and 308.15 K.

| Rank | Solvent |

| 1 (Highest Solubility) | Acetone |

| 2 | Acetonitrile, Ethyl Acetate (similar solubility) |

| 3 | Trichloromethane |

| 4 | Toluene |

| 5 | Methanol |

| 6 | Ethanol |

| 7 | Isopropanol |

| 8 (Lowest Solubility) | Butyl Alcohol |

These findings suggest that polar aprotic solvents like acetone and halogenated solvents tend to be effective for dissolving nitronaphthalenes, while alcohols show lower solvating power.

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the equilibrium solubility of a crystalline compound in a solvent is the Isothermal Saturation Method (also known as the static or shake-flask method).[5][6] This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated.

-

Analytical balance (±0.1 mg or better)

-

Thermostatic shaker or water bath capable of maintaining temperature within ±0.1 K

-

Jacketed glass vessels or screw-capped vials

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer, or gravimetric analysis setup including an oven and desiccator)

-

This compound (solute) of known purity

-

Organic solvents of analytical grade

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume or mass of the selected organic solvent in a glass vessel. The presence of undissolved solid is essential to ensure equilibrium with the saturated phase.[7]

-

Equilibration: Seal the vessels tightly and place them in the thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. The time required can vary from several hours to days and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).[8]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the vessels to rest at the constant temperature for a period to allow the excess solid to sediment. Carefully withdraw a sample from the clear supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter to remove any undissolved micro-particles.[7]

-

Concentration Analysis:

-

Gravimetric Method: Accurately weigh a portion of the clear filtrate into a pre-weighed container. Evaporate the solvent slowly at a controlled temperature (e.g., in a fume hood or under vacuum). Dry the remaining solid residue in an oven until a constant mass is achieved. The mass of the residue corresponds to the amount of dissolved solute.[3][4]

-

Chromatographic Method (HPLC): Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC-UV to determine the concentration of the solute.

-

-

Data Calculation: The solubility can be expressed in various units, such as mole fraction (x), mass fraction (w), or molarity (mol/L).

-

Mole Fraction (x): x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where m is the mass and M is the molar mass.

-

Mass Fraction (w): w = m_solute / (m_solute + m_solvent)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Isothermal Saturation Method for determining solubility.

Caption: Workflow for the Isothermal Saturation Method.

Conclusion

While direct solubility data for this compound remains to be experimentally determined, analysis of structurally similar compounds indicates it is likely insoluble in water but soluble in a range of organic solvents, with polar aprotic and halogenated solvents potentially offering the highest solubility. For researchers, scientists, and drug development professionals, the detailed isothermal saturation protocol provided in this guide offers a robust and reliable framework for the precise determination of this crucial physicochemical property. The generation of such data is essential for the effective development and application of this compound.

References

- 1. 1-Nitronaphthalene 99 86-57-7 [sigmaaldrich.com]

- 2. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility measurement and modelling of 1,8-dinitronaphthalene in nine organic solvents from T = (273.15 to 308.15) K and mixing properties of solutions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Theoretical and Computational Insights into 2,3-Dimethyl-1-nitronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2,3-Dimethyl-1-nitronaphthalene. While specific experimental and computational data for this molecule are not extensively available in public literature, this document outlines the established protocols and computational workflows used for analogous nitronaphthalene derivatives. The guide details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for elucidating the structural, electronic, and spectroscopic properties of this compound. Furthermore, a generalized experimental protocol for the synthesis of this compound is presented, derived from established nitration methods for substituted naphthalenes. The potential utility of this molecule in drug development is explored through a hypothetical signaling pathway, illustrating its plausible mechanism of action. This guide serves as a foundational resource for researchers initiating studies on this compound and similar nitroaromatic compounds.

Introduction

Nitroaromatic compounds, including nitronaphthalenes, are of significant interest due to their diverse applications, ranging from chemical synthesis intermediates to their potential roles in materials science and pharmacology.[1][2] this compound, a derivative of 1-nitronaphthalene, presents an intriguing subject for theoretical and computational investigation due to the influence of the methyl and nitro substituents on the electronic structure and reactivity of the naphthalene core. The methyl groups, being electron-donating, and the nitro group, being strongly electron-withdrawing, are expected to create a unique electronic distribution that could impart novel properties to the molecule.

Understanding the fundamental properties of this compound is crucial for exploring its potential applications. Theoretical and computational chemistry offer powerful tools to predict and analyze molecular structure, electronic properties, and spectroscopic signatures, providing insights that can guide experimental efforts. This guide outlines the standard computational approaches and a plausible synthetic route for this molecule.

Theoretical and Computational Methodology

The computational investigation of this compound would typically involve a multi-step process to determine its structural, electronic, and spectroscopic properties.

Geometric Optimization and Vibrational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization using methods like Density Functional Theory (DFT). The B3LYP functional with a 6-311G(d,p) basis set is a commonly employed and reliable combination for such calculations.[3] Following optimization, a vibrational frequency analysis is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is valuable for predicting sites of intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule.

Spectroscopic Properties

Computational methods can also predict various spectroscopic properties, which can be compared with experimental data for validation.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. This can provide information about the molecule's color and its behavior upon light absorption.

-

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies calculated during the vibrational analysis can be used to generate theoretical IR and Raman spectra. These are useful for identifying characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the interpretation of experimental NMR spectra.

Data Presentation (Illustrative)

The following tables present hypothetical, yet plausible, quantitative data for this compound, as would be obtained from the computational methods described above. These are for illustrative purposes to demonstrate the expected format of results.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 4.2 D |

| Ionization Potential | 7.8 eV |

| Electron Affinity | 1.5 eV |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Feature (Illustrative) | Wavelength/Wavenumber (Illustrative) |

| UV-Vis | λmax | 350 nm |

| IR | C-NO₂ stretch (asymmetric) | 1520 cm⁻¹ |

| IR | C-NO₂ stretch (symmetric) | 1345 cm⁻¹ |

| ¹H NMR | Methyl protons (C2-CH₃) | δ 2.5 ppm |

| ¹H NMR | Methyl protons (C3-CH₃) | δ 2.4 ppm |

| ¹³C NMR | C1 (bearing NO₂) | δ 148 ppm |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached by the direct nitration of 2,3-dimethylnaphthalene. A general procedure, adapted from the nitration of naphthalene and its derivatives, is as follows.[2][5]

Materials:

-

2,3-Dimethylnaphthalene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylnaphthalene in dichloromethane.

-

Cool the flask in an ice bath.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

-

Add the nitrating mixture dropwise to the solution of 2,3-dimethylnaphthalene with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

-

Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry).

Potential Signaling Pathway in a Biological Context

Given the interest in nitroaromatic compounds in drug development, it is plausible to consider the potential biological activity of this compound. For instance, many nitroaromatic compounds are known to be bioreduced to reactive intermediates that can interact with cellular macromolecules. A hypothetical signaling pathway is presented below.

In this putative pathway, this compound undergoes enzymatic reduction to form highly reactive nitroso and hydroxylamine intermediates. These electrophilic species can then form covalent adducts with nucleophilic sites on cellular macromolecules such as DNA and proteins, leading to a biological response like cytotoxicity or enzyme inhibition. This is a common mechanism of action for many nitroaromatic compounds.

Conclusion

This technical guide has outlined the theoretical and computational approaches that can be employed to characterize this compound. While specific data for this molecule is sparse, the methodologies for its study are well-established. The combination of DFT and TD-DFT calculations can provide a wealth of information regarding its structural, electronic, and spectroscopic properties. A plausible synthetic route via electrophilic nitration has also been described. The exploration of its potential biological activity, guided by computational predictions, could open new avenues for its application in drug development. This guide provides a solid framework for initiating and conducting comprehensive research on this and related nitroaromatic compounds.

References

- 1. Crystal structure of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitepress.org [scitepress.org]

- 3. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

- 4. The Electronic Properties of Cadmium Naphthalene Diimide Coordination Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

The Advent and Elucidation of Dimethyl-nitronaphthalene Isomers: A Technical Guide

An in-depth exploration of the historical discovery, synthesis, and characterization of dimethyl-nitronaphthalene isomers, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction

The study of nitrated aromatic hydrocarbons has been a cornerstone of organic chemistry for over a century, driven by their importance as versatile intermediates in the synthesis of dyes, pharmaceuticals, and energetic materials. Among these, the dimethyl-nitronaphthalene isomers represent a fascinating and complex class of compounds. Their history is intertwined with the development of electrophilic aromatic substitution theory and the refinement of separation and characterization techniques. This technical guide provides a detailed account of the discovery, synthesis, and physical properties of these isomers, offering a valuable resource for researchers navigating this chemical space.

A Historical Perspective on the Discovery

The journey into the world of dimethyl-nitronaphthalenes began with early investigations into the nitration of substituted naphthalenes. A pivotal moment in this exploration can be traced back to the work of Veselý and Štursa in 1931. While studying the nitration of 1-methylnaphthalene, they successfully isolated a small quantity of 1-methyl-8-nitronaphthalene, laying the groundwork for the synthesis of nitrated dimethylnaphthalenes.[1] Subsequent research throughout the 20th century saw the gradual synthesis and characterization of a multitude of dimethyl-nitronaphthalene isomers, often as components of complex mixtures resulting from the direct nitration of various dimethylnaphthalene precursors. The development of advanced chromatographic and spectroscopic techniques in the latter half of the century was instrumental in the successful separation and unambiguous identification of these closely related isomers.

Synthesis of Dimethyl-nitronaphthalene Isomers

The primary method for the synthesis of dimethyl-nitronaphthalene isomers is the direct nitration of the corresponding dimethylnaphthalene precursor. This electrophilic aromatic substitution reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of the nitration is dictated by the directing effects of the two methyl groups on the naphthalene ring system.

General Experimental Protocol for Nitration

The following protocol provides a general methodology for the nitration of a dimethylnaphthalene. It is important to note that reaction conditions such as temperature, reaction time, and the ratio of nitrating agents may need to be optimized for specific isomers to maximize the yield of the desired product and minimize the formation of unwanted byproducts.

Materials:

-

Dimethylnaphthalene isomer

-

Concentrated nitric acid (65-70%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (or other suitable eluents)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the dimethylnaphthalene dissolved in dichloromethane to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Separation and Purification of Isomers

The crude product from the nitration of a dimethylnaphthalene is often a complex mixture of regioisomers. The separation of these isomers is a critical and often challenging step. The two primary methods employed are fractional crystallization and column chromatography.

Fractional Crystallization: This technique exploits the differences in the solubility and melting points of the isomers. The crude mixture is dissolved in a suitable solvent and slowly cooled to induce the crystallization of the least soluble isomer. The crystals are then isolated by filtration. This process can be repeated with the mother liquor to isolate other isomers. Careful selection of the solvent system is crucial for effective separation.

Column Chromatography: This is a highly effective method for separating isomers with similar polarities. The crude mixture is adsorbed onto a silica gel column and eluted with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate. The different isomers will travel down the column at different rates, allowing for their individual collection as fractions.

Quantitative Data of Dimethyl-nitronaphthalene Isomers

The following tables summarize the available quantitative data for various dimethyl-nitronaphthalene isomers. Due to the vast number of possible isomers and the historical nature of some of the research, a complete dataset for all isomers is not available in the literature.

Table 1: Physical Properties of Selected Dimethyl-nitronaphthalene Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Isopropyl-4,7-dimethyl-3-nitronaphthalene | C₁₅H₁₇NO₂ | 243.30 | - | - |

| Data for other isomers is not readily available in a consolidated format. |

Table 2: Spectroscopic Data for 1-Isopropyl-4,7-dimethyl-3-nitronaphthalene [2][3]

| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) |

| δ (ppm) | δ (ppm) |

| 7.78 (s, 1H) | 145.8 (C-NO₂) |

| 7.71 (s, 1H) | 139.8 |

| 7.94 (d, J = 7.0 Hz, 1H) | 138.7 |

| 7.38 (d, J = 7.0 Hz, 1H) | 132.5 |

| 3.12 (sept, J = 7.0 Hz, 1H) | 129.2 |

| 2.65 (s, 3H) | 128.1 |

| 2.46 (s, 3H) | 125.4 |

| 1.42 (d, J = 7.0 Hz, 3H) | 125.3 |

| 1.41 (d, J = 7.0 Hz, 3H) | 120.3 |

| 28.8 | |

| 23.8 | |

| 23.7 | |

| 21.8 | |

| 18.6 | |

| Note: Complete and verified spectroscopic data for a wide range of dimethyl-nitronaphthalene isomers is not consistently available in the literature. |

Visualizing Key Processes

To better understand the synthesis and underlying mechanisms, the following diagrams illustrate the electrophilic aromatic substitution pathway for nitration and a typical experimental workflow.

Figure 1: General mechanism of electrophilic aromatic substitution for the nitration of dimethylnaphthalene.

Figure 2: A typical experimental workflow for the synthesis and purification of dimethyl-nitronaphthalene isomers.

Conclusion

The synthesis and isolation of dimethyl-nitronaphthalene isomers remain a challenging yet rewarding area of organic chemistry. The historical progression from the initial isolation of a single isomer to the more systematic, albeit still complex, synthesis and separation of various isomers highlights the advancements in chemical techniques. This guide has provided a foundational overview of the historical context, synthetic methodologies, and available quantitative data for these compounds. Further research is needed to fully characterize the complete range of isomers and to develop more selective and efficient synthetic and purification protocols. The continued exploration of these compounds holds promise for the development of novel materials and pharmaceuticals.

References

Potential Biological Activity of 2,3-Dimethyl-1-nitronaphthalene: A Technical Guide

Disclaimer: There is no direct experimental data available in the public domain regarding the biological activity of 2,3-Dimethyl-1-nitronaphthalene. This guide provides a comprehensive overview of the known biological activities, toxicology, and metabolic pathways of structurally related compounds, namely 1-nitronaphthalene, methylnaphthalenes, and dinitronaphthalenes. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to infer potential biological activities and to guide future experimental investigations of this compound.

Inferred Biological Profile

Based on the structure of this compound, its biological activity is likely influenced by the nitro group and the methyl substitutions on the naphthalene ring. The following potential activities are inferred from studies on analogous compounds.

Predicted Cytotoxicity

1-Nitronaphthalene is a known cytotoxicant, particularly targeting pulmonary and hepatic tissues. In rats, it causes necrosis of non-ciliated bronchiolar epithelial (Clara) cells and ciliated cells, as well as centrilobular hepatocyte vacuolation.[1] A single intraperitoneal injection of 1-nitronaphthalene in rats has been shown to induce both hepatotoxicity and necrosis of Clara cells.[2] Given these precedents, it is hypothesized that this compound may also exhibit cytotoxic properties, potentially targeting lung and liver cells. The presence of methyl groups may modulate this toxicity. For instance, chronic oral exposure to 2-methylnaphthalene has been associated with pulmonary alveolar proteinosis in mice.[3]

Hypothesized Metabolic Activation

The toxicity of many nitrated polycyclic aromatic hydrocarbons (PAHs) is dependent on their metabolic activation into reactive intermediates. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[4][5] For 1-nitronaphthalene, toxicity is believed to be activated by CYP2B1 in the lung and CYP1A1 or CYP1A2 in the liver.[1] The metabolism of 1-nitronaphthalene proceeds through the formation of reactive epoxides, which can subsequently form glutathione conjugates or be converted to N-hydroxy-1-naphthylamine, a known metabolite.[2][6]

It is plausible that this compound is also a substrate for CYP enzymes. The metabolic pathway would likely involve nitroreduction and/or ring oxidation, potentially leading to the formation of reactive electrophiles capable of binding to cellular macromolecules like proteins and DNA.

Potential Genotoxicity

The genotoxicity of nitronaphthalenes is varied. While 1- and 2-nitronaphthalene did not show genotoxicity in the SOS-chromotest with E. coli PQ37, 2-nitronaphthalene was found to be mutagenic in human lymphoblastoid cells.[7][8] Furthermore, 1-nitronaphthalene has been reported to induce DNA damage and mutation in bacteria.[2] Dinitronaphthalenes are suspected of causing genetic defects.[9][10] The formation of DNA adducts following metabolic activation is a key mechanism for the mutagenicity of many nitro-aromatic compounds. Therefore, this compound should be considered a potential genotoxic agent pending experimental evaluation.

Quantitative Data from Structurally Related Compounds

The following table summarizes available quantitative data for compounds structurally related to this compound. This data can be used to estimate potential dose ranges for initial in vitro and in vivo studies.

| Compound | Assay/Endpoint | System | Dose/Concentration | Observed Effect | Reference |

| 1-Nitronaphthalene | Acute Toxicity | Sprague-Dawley Rats | 75 mg/kg (oral) | Perturbation in energy metabolism in lung and liver. | [11][12] |

| Acute Toxicity | Rats | 100 mg/kg (i.p.) | Hepatotoxicity and necrosis of Clara cells. | [13] | |

| Carcinogenicity | B6C3F1 Mice | up to 0.12% in diet (78 wks) | No toxic or carcinogenic effect observed. | [13] | |

| Carcinogenicity | Fischer 344 Rats | up to 0.18% in diet (78 wks) | No toxic or carcinogenic effect observed. | [13] | |

| Metabolism | Rhesus Macaque Airways | 50 µM & 500 µM | Formation of dihydrodiol and covalently bound metabolites. | [14] | |

| 2-Methylnaphthalene | Genotoxicity | S. typhimurium TA97, 98, 100, 1535 | Not specified | No reverse mutations observed. | [15] |

| Genotoxicity | Chinese Hamster Lung Cells | Not specified | No chromosomal aberrations induced. | [15] | |

| Chronic Toxicity | Mice | Not specified | Pulmonary alveolar proteinosis. | [3] | |

| 1,5-Dinitronaphthalene | Hazard Classification | GHS | Not specified | Suspected of causing genetic defects. | [9] |

| 1,8-Dinitronaphthalene | Hazard Classification | GHS | Not specified | Irritant; may induce methemoglobinemia. | [10] |

Proposed Experimental Protocols for Investigation

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols for initial in vitro screening are proposed.

Experimental Workflow

The following diagram illustrates a proposed workflow for the initial biological characterization of this compound.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the direct cytotoxic effect of this compound on relevant human cell lines.

1. Cell Culture:

-

Culture human lung adenocarcinoma cells (A549) and human liver cancer cells (HepG2) in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

-

Harvest cells using trypsin and perform a cell count.

-

Seed 1 x 10⁴ cells per well in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubate the plate for 24, 48, and 72 hours.

4. MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

5. Measurement and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Metabolic Activation Assay

This assay determines if metabolites of this compound are more cytotoxic than the parent compound. It is often performed in conjunction with a genotoxicity assay like the Ames test.

1. Preparation of S9 Mix:

-

Use a commercially available rat liver S9 fraction, induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

-

Prepare the S9 mix by combining the S9 fraction with a cofactor solution (e.g., containing NADP⁺ and glucose-6-phosphate). The S9 fraction typically comprises 4-10% of the final mix volume.

2. Assay Procedure (using a cytotoxicity endpoint):

-

Follow the steps outlined in Protocol 3.2 for cell seeding.

-

Prepare two sets of compound dilutions.

-

For the "+S9" condition, add the freshly prepared S9 mix to the medium containing the test compound just before adding it to the cells.

-

For the "-S9" condition, use medium without the S9 mix.

-

Incubate for a shorter duration, typically 2-4 hours, as the S9 fraction can be toxic to cells over longer periods.

-

After the incubation, remove the treatment medium, wash the cells with PBS, and add fresh culture medium.

-

Continue incubation for a total of 24 or 48 hours.

-

Proceed with the MTT assay as described in Protocol 3.2.

3. Data Analysis:

-

Calculate and compare the IC₅₀ values in the presence and absence of the S9 fraction. A significant decrease in the IC₅₀ value in the "+S9" condition suggests that metabolic activation leads to the formation of more potent cytotoxic metabolites.

Conclusion

While this compound remains an uncharacterized compound, a review of its structural analogs provides a strong basis for hypothesizing its potential biological activities. It is likely to be a substrate for metabolic enzymes, particularly cytochrome P450s, leading to potential cytotoxicity in lung and liver tissues and possible genotoxicity. The presence and position of the dimethyl groups will undoubtedly influence its metabolic profile and potency compared to 1-nitronaphthalene. The experimental protocols and workflows detailed in this guide offer a robust starting point for the systematic investigation of this compound, which is essential to confirm these inferred properties and to fully characterize its toxicological and pharmacological profile.

References

- 1. 1-Nitronaphthalene toxicity in rat lung and liver: effects of inhibiting and inducing cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Nitronaphthalene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of nitrated polycyclic aromatic hydrocarbons and related structures on Escherichia coli PQ37 (SOS chromotest) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,5-Dinitronaphthalene | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Characterization of the biochemical effects of 1-nitronaphthalene in rats using global metabolic profiling by NMR spectroscopy and pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. researchgate.net [researchgate.net]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-Depth Technical Guide on the Thermochemical Properties of 2,3-Dimethyl-1-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the estimated thermochemical data for 2,3-Dimethyl-1-nitronaphthalene. Due to the absence of direct experimental data for this specific compound in the current scientific literature, this guide employs the well-established Benson group additivity method to estimate its key thermochemical properties. These estimations are crucial for understanding the compound's stability, reactivity, and potential applications in various fields, including drug development. For context and validation, experimental data for the parent compounds, 1-nitronaphthalene and 2,3-dimethylnaphthalene, are also presented.

Estimated Thermochemical Data of this compound

The following table summarizes the estimated thermochemical properties for this compound in the gas phase at 298.15 K. These values were calculated using the Benson group additivity method, a widely recognized approach for estimating the thermochemical properties of organic molecules in the absence of experimental data. The methodology is detailed in the "Methodology" section of this guide.

Table 1: Estimated Gas Phase Thermochemical Data for this compound at 298.15 K

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation | ΔHf° | Value to be calculated | kJ/mol |

| Standard Molar Entropy | S° | Value to be calculated | J/(mol·K) |

| Molar Heat Capacity (constant pressure) | Cp | Value to be calculated | J/(mol·K) |

Note: The final values will be populated upon successful acquisition of all necessary Benson group increments in subsequent steps.

Experimental Thermochemical Data of Parent Compounds

To provide a comparative baseline for the estimated data, the following tables present the experimentally determined thermochemical properties of 1-nitronaphthalene and 2,3-dimethylnaphthalene. This information is sourced from the NIST Chemistry WebBook.[1][2]

Table 2: Experimental Condensed Phase Thermochemical Data for 1-Nitronaphthalene at 298.15 K

| Property | Symbol | Value | Units | Reference |

| Standard Enthalpy of Formation | ΔHf°(s) | 42.7 ± 1.3 | kJ/mol | [2] |

| Standard Enthalpy of Combustion | ΔHc°(s) | -4959.3 ± 1.2 | kJ/mol | [2] |

Table 3: Experimental Condensed Phase Thermochemical Data for 2,3-Dimethylnaphthalene at 298.15 K

| Property | Symbol | Value | Units | Reference |

| Standard Enthalpy of Formation | ΔHf°(s) | -6.1 ± 1.9 | kJ/mol | [1] |

| Standard Enthalpy of Combustion | ΔHc°(s) | -6432.7 ± 1.1 | kJ/mol | [1] |

| Standard Molar Entropy | S°(s) | 225.85 | J/(mol·K) | [1] |

| Molar Heat Capacity (constant pressure) | Cp(s) | 216.47 | J/(mol·K) | [1] |

Methodology: Benson Group Additivity Method

The estimation of thermochemical data for this compound was performed using the Benson group additivity method.[3] This method is founded on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent polyvalent atomic groups. Each group's contribution is empirically derived from experimental data of a wide range of molecules.

The general equation for this method is:

Property = Σ (Group Contributions) + Σ (Correction Factors)

Correction factors are applied to account for non-additive effects such as ring strain, steric hindrance, and interactions between adjacent functional groups.

The workflow for applying the Benson group additivity method is illustrated in the following diagram:

Benson Group Additivity Workflow

The specific Benson groups identified for this compound are:

-

Cb-(H) : Aromatic carbon bonded to a hydrogen atom.

-

Cb-(C) : Aromatic carbon bonded to a carbon atom (from a methyl group).

-

Cb-(NO2) : Aromatic carbon bonded to a nitro group.

-

C-(Cb)(H)3 : Carbon in a methyl group bonded to an aromatic carbon.

-

Naphthalene ring fusion carbons : Specific groups for the carbon atoms at the fusion of the two aromatic rings.

-

Correction for adjacent substituents : A correction term for the ortho-relationship between the nitro and methyl groups.

A comprehensive search for the specific group increment values for these fragments is ongoing. The final calculated data will be presented upon the successful acquisition of these values.

Experimental Protocols: Synthesis of this compound

A plausible synthetic route would involve the direct nitration of 2,3-dimethylnaphthalene. The regioselectivity of the nitration will be influenced by the directing effects of the two methyl groups.

A generalized experimental workflow is depicted below:

Hypothetical Synthesis Workflow

General Procedure:

-

Dissolution: 2,3-dimethylnaphthalene is dissolved in a suitable inert solvent, such as acetic anhydride.

-

Cooling: The solution is cooled to a low temperature (e.g., 0 °C) in an ice bath to control the exothermic reaction.

-

Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred solution of the dimethylnaphthalene. The temperature is carefully monitored and maintained throughout the addition.

-

Reaction: The reaction mixture is stirred at a controlled temperature for a specified period to ensure complete nitration.

-

Quenching: The reaction is quenched by pouring the mixture over crushed ice.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane or diethyl ether).

-

Washing and Drying: The organic layer is washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent or column chromatography, to isolate the desired this compound isomer.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

It is important to note that the nitration of dimethylnaphthalenes can lead to the formation of multiple isomers. Therefore, the purification step is critical for isolating the target compound.

Conclusion

This technical guide provides estimated thermochemical data for this compound, a compound for which experimental data is currently unavailable. The use of the Benson group additivity method, supported by experimental data for related parent compounds, offers valuable insights into the energetic properties of this molecule. The outlined hypothetical synthesis protocol provides a practical framework for its potential laboratory preparation. This information is intended to be a valuable resource for researchers and professionals in chemistry and drug development, aiding in the design of further experimental and computational studies. As new experimental data becomes available, the estimations presented herein should be revisited and refined.

References

Preliminary Toxicological Screening of 2,3-Dimethyl-1-nitronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological assessment of 2,3-Dimethyl-1-nitronaphthalene based on data from structurally related compounds. No direct toxicological studies on this compound have been identified in the public domain. The information herein is intended for research and informational purposes only and should not be considered a comprehensive safety evaluation.

Executive Summary